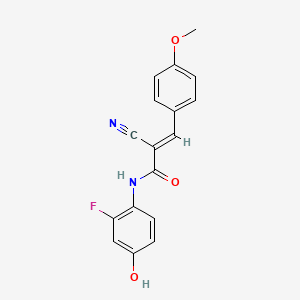

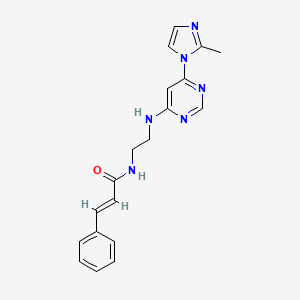

2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” is a chemical compound with the linear formula C11H14FNO2 . It has a molecular weight of 211.238 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” is defined by its linear formula C11H14FNO2 . The compound has a molecular weight of 211.238 . More detailed structural analysis would require additional data or computational chemistry techniques.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” are not fully detailed in the available resources. The compound has a molecular weight of 211.238 . For more specific properties such as melting point, boiling point, and solubility, additional resources or experimental data would be needed.Applications De Recherche Scientifique

Fluorinated Imaging Agents

Fluorine-18 labeled compounds, including derivatives similar to 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, have been developed for imaging applications. For example, fluorine-18 labeled benzamide analogues were synthesized and evaluated for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds, due to their high affinity for sigma2 receptors and acceptable tumor/normal tissue ratios, have been identified as promising candidates for imaging applications in oncology (Tu et al., 2007).

Antimicrobial Activity

Fluorinated compounds, including those structurally related to 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, have shown significant antimicrobial activity. A study reported on the antimicrobial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), highlighting the potential of such fluorinated compounds in developing new antimicrobial agents (Carmellino et al., 1994).

Synthesis and Medicinal Chemistry

Fluorinated compounds are extensively used in medicinal chemistry due to their unique properties, such as enhanced lipophilicity and metabolic stability. A study on the versatile Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination using NMP as a promoter highlights the importance of fluorination reactions in the synthesis of medically relevant compounds, indicating the broad applicability of fluorinated entities like 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide in drug development (Wang et al., 2009).

Biological Activity and Drug Design

Fluorinated benzamides have been synthesized and evaluated for their interaction with biological targets. For instance, serotonin 1A receptors in the living brain of Alzheimer's disease patients were imaged using a fluorinated compound, demonstrating the utility of fluorinated benzamides in studying neurological conditions and potentially in the design of therapeutics (Kepe et al., 2006).

Safety and Hazards

Sigma-Aldrich provides “2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” as-is and makes no representation or warranty with respect to this product . It’s important to handle all chemicals with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) or other safety data resources for specific safety and handling information.

Propriétés

IUPAC Name |

2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-10-4-2-1-3-9(10)11(16)14-7-12(8-15)5-6-12/h1-4,15H,5-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXSUPYYYOYYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=CC=C2F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2996923.png)

![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)

![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)

![2-Methoxy-1-azaspiro[4.5]dec-1-ene](/img/structure/B2996932.png)

![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)

![2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide](/img/structure/B2996939.png)

![5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2996940.png)